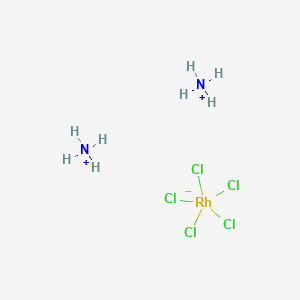
Ammonium pentachlororhodate(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium pentachlororhodate(III) is a chemical compound with the formula (NH4)2[RhCl5(H2O)]. It is a coordination complex of rhodium, where rhodium is in the +3 oxidation state. This compound is known for its distinctive dark red crystalline appearance and is used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Ammonium pentachlororhodate(III) can be synthesized through several methods. One common synthetic route involves the reaction of rhodium(III) chloride with ammonium chloride in the presence of water. The reaction typically proceeds as follows:
[ \text{RhCl}_3 + 2 \text{NH}_4\text{Cl} + \text{H}_2\text{O} \rightarrow (NH_4)_2[RhCl_5(H_2O)] ]
This reaction is usually carried out under controlled conditions to ensure the purity and yield of the product .
Análisis De Reacciones Químicas
Ammonium pentachlororhodate(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds of rhodium.
Reduction: It can be reduced to lower oxidation state rhodium compounds.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands such as phosphines or amines.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like chlorine gas for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ammonium pentachlororhodate(III) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and hydroformylation.
Material Science: It is used in the preparation of rhodium-containing materials and coatings.
Analytical Chemistry: It is used as a reagent in the analysis of other compounds and in the preparation of standard solutions.
Biological Studies: It is used in studies involving the interaction of rhodium complexes with biological molecules
Mecanismo De Acción
The mechanism of action of ammonium pentachlororhodate(III) involves its interaction with various molecular targets. In catalytic applications, the rhodium center acts as the active site, facilitating the transfer of electrons and the formation or breaking of chemical bonds. In biological studies, it can interact with DNA, RNA, and proteins, potentially inhibiting their function or altering their structure .
Comparación Con Compuestos Similares
Ammonium pentachlororhodate(III) can be compared with other similar compounds such as:
Potassium pentachlororhodate(III): Similar in structure but uses potassium ions instead of ammonium ions.
Sodium hexachlororhodate(III): Contains six chloride ligands and sodium ions.
Ammonium hexachlororhodate(III): Contains six chloride ligands and ammonium ions.
The uniqueness of ammonium pentachlororhodate(III) lies in its specific coordination environment and the presence of water as a ligand, which can influence its reactivity and applications .
Propiedades
Número CAS |
65980-78-1 |
|---|---|
Fórmula molecular |
Cl5H8N2Rh |
Peso molecular |
316.2 g/mol |
Nombre IUPAC |
diazanium;pentachlororhodium(2-) |
InChI |
InChI=1S/5ClH.2H3N.Rh/h5*1H;2*1H3;/q;;;;;;;+3/p-3 |
Clave InChI |
WMLPWZQCXZHDDR-UHFFFAOYSA-K |
SMILES canónico |
[NH4+].[NH4+].Cl[Rh-2](Cl)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B12501768.png)
![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium-5-yl)acetate;bromide](/img/structure/B12501775.png)
![(3aR,3'aR,8aS,8'aS)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12501777.png)
![Ethyl 5-{[(3-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501783.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12501793.png)
![1-(3-fluoro-4-methylphenyl)-5-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12501797.png)
![4-hydroxy-5-(4-methoxyphenyl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12501802.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B12501811.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12501820.png)
![(E)-N-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine](/img/structure/B12501839.png)
![N-(2-methylphenyl)-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12501841.png)
methanone](/img/structure/B12501842.png)
